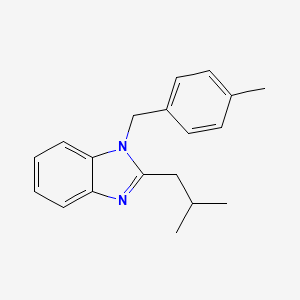
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTA-1 belongs to the class of benzothiadiazole derivatives that have been extensively studied for their potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Aplicaciones Científicas De Investigación
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the major applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is in the field of medicinal chemistry. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer activity by inhibiting the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
In addition to its medicinal applications, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in material science. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit potent anticancer and antibacterial activity. In addition, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been studied for its potential applications in environmental science, particularly in the detection of heavy metal ions in water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its potent anticancer and antibacterial activity. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide has also been shown to exhibit excellent fluorescence properties, making it a potential candidate for use in optoelectronic devices. However, one of the limitations of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide is its relatively low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the study of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide. One potential direction is to further investigate its potential applications in material science, particularly in the development of new optoelectronic devices. Another potential direction is to investigate its potential applications in environmental science, particularly in the detection of heavy metal ions in water. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.
Métodos De Síntesis
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide can be synthesized using a simple two-step reaction. In the first step, 5-methyl-2,1,3-benzothiadiazole is reacted with 3-nitrobenzaldehyde in the presence of a base to form an intermediate product. In the second step, the intermediate product is reacted with acryloyl chloride to form the final product, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-5-7-13-16(19-24-18-13)15(10)17-14(21)8-6-11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVWZNWZAZRORJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)

![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)


![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)

